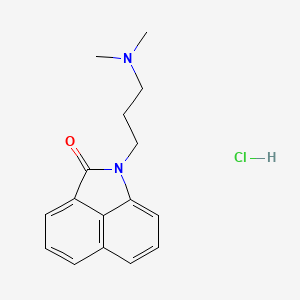
2,4-Dimethyloctan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyloctan-2-OL is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of an octane chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethyloctan-2-OL can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethyloctan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 2,4-dimethyloctan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The resulting product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyloctan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethyloctan-2-one using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2,4-dimethyloctane using strong reducing agents.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2,4-Dimethyloctan-2-one.
Reduction: 2,4-Dimethyloctane.
Substitution: Various alkyl halides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,4-Dimethyloctan-2-OL is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other organic compounds and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a solvent in various biological experiments.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: This compound is used in the production of fragrances, flavors, and as a solvent in industrial processes
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyloctan-2-OL involves its interaction with specific molecular targets. In biological systems, it can act as a ligand binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,4-Dimethyloctan-2-OL can be compared with other similar compounds such as:
2,4-Dimethyl-4-octanol: Similar in structure but differs in the position of the hydroxyl group.
2,2-Dimethyloctan-1-ol: Another isomer with different methyl group positions.
3,7-Dimethyloctan-1-ol: A branched-chain alcohol with different methyl group placements .
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structure.
Propiedades
Número CAS |
18675-20-2 |
|---|---|
Fórmula molecular |
C10H22O |
Peso molecular |
158.28 g/mol |
Nombre IUPAC |
2,4-dimethyloctan-2-ol |
InChI |
InChI=1S/C10H22O/c1-5-6-7-9(2)8-10(3,4)11/h9,11H,5-8H2,1-4H3 |
Clave InChI |
WHJCLXRXPLJSSV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)

![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)

![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)


![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)



